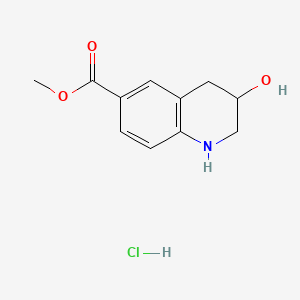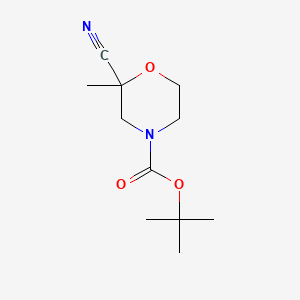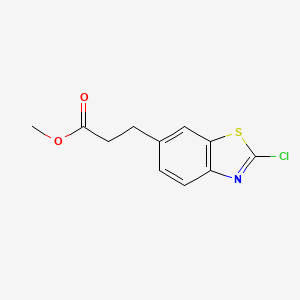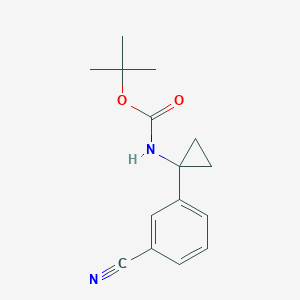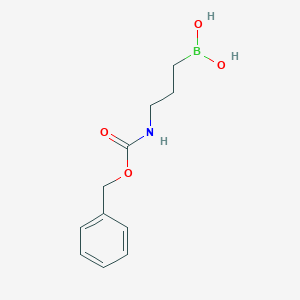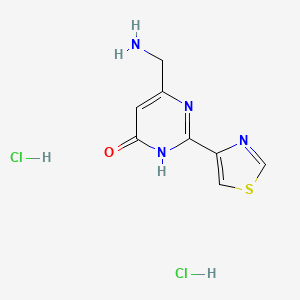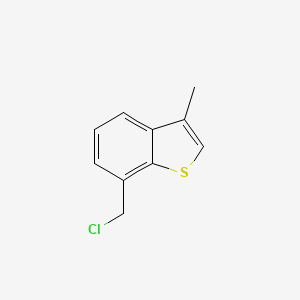![molecular formula C17H18Cl2N2O3 B13496466 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid is a chemical compound with significant potential in scientific research. It is known for its multifaceted applications and intriguing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid typically involves the reaction of 3,4-dichlorophenylmethanol with 4-hydroxyphenylacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide and proceeds through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and their corresponding acids or alcohols .
Wissenschaftliche Forschungsanwendungen
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism by which 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid used as an intermediate in pharmaceuticals.
2-Methoxyphenylacetic acid: Known for its applications in organic synthesis and potential biological effects.
(3,4-Dimethoxyphenyl)acetic acid: A member of phenylacetic acids with various industrial applications.
Uniqueness
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid stands out due to its unique combination of dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Eigenschaften
Molekularformel |
C17H18Cl2N2O3 |
|---|---|
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
acetic acid;2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanimidamide |
InChI |
InChI=1S/C15H14Cl2N2O.C2H4O2/c16-13-6-3-11(7-14(13)17)9-20-12-4-1-10(2-5-12)8-15(18)19;1-2(3)4/h1-7H,8-9H2,(H3,18,19);1H3,(H,3,4) |
InChI-Schlüssel |
WYYTYNDQLOCAQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC(=CC=C1CC(=N)N)OCC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


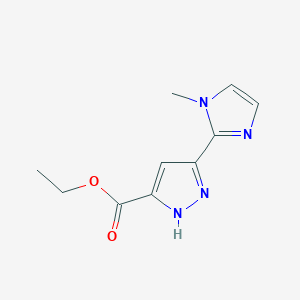
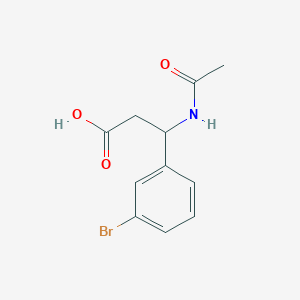
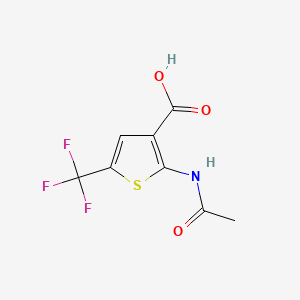
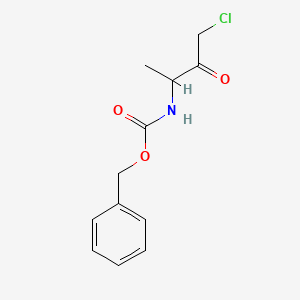
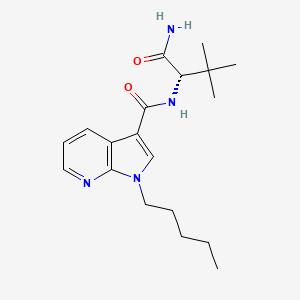
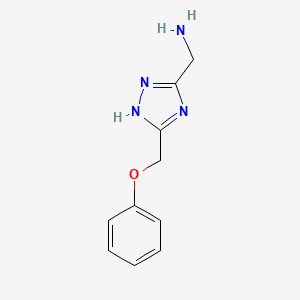
![5-methyl-1-(3-{5-[2-(naphthalen-1-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13496410.png)
